molecular formula C20H16O4 B14547034 (1S,2S)-3,6-diphenylcyclohexa-3,5-diene-1,2-dicarboxylic acid CAS No. 61716-47-0

(1S,2S)-3,6-diphenylcyclohexa-3,5-diene-1,2-dicarboxylic acid

Cat. No.: B14547034
CAS No.: 61716-47-0
M. Wt: 320.3 g/mol
InChI Key: PHSCDAJFCQNBSY-QZTJIDSGSA-N
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Description

(1S,2S)-3,6-diphenylcyclohexa-3,5-diene-1,2-dicarboxylic acid is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with two phenyl groups and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3,6-diphenylcyclohexa-3,5-diene-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3,6-diphenylcyclohexa-3,5-diene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the cyclohexadiene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

(1S,2S)-3,6-diphenylcyclohexa-3,5-diene-1,2-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-3,6-diphenylcyclohexa-3,5-diene-1,2-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-(+)-1,2-Diaminocyclohexane: A similar compound with a cyclohexane ring and amino groups instead of carboxylic acids.

    Cyclohexadiene derivatives: Compounds with similar cyclohexadiene rings but different substituents.

Uniqueness

(1S,2S)-3,6-diphenylcyclohexa-3,5-diene-1,2-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both phenyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

61716-47-0

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(1S,2S)-3,6-diphenylcyclohexa-3,5-diene-1,2-dicarboxylic acid

InChI

InChI=1S/C20H16O4/c21-19(22)17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(23)24)14-9-5-2-6-10-14/h1-12,17-18H,(H,21,22)(H,23,24)/t17-,18-/m1/s1

InChI Key

PHSCDAJFCQNBSY-QZTJIDSGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C([C@H]([C@@H]2C(=O)O)C(=O)O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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